6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol
Description
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS: 773871-49-1) is a quinazoline derivative with the molecular formula C₁₅H₁₀Cl₂N₂O and a molecular weight of 305.16 g/mol . It is recognized as Lorazepam Related Compound E by the United States Pharmacopeia (USP), serving as a critical reference standard in pharmaceutical quality control for identifying impurities in Lorazepam formulations . Structurally, it features a quinazoline core substituted with chlorine atoms at positions 6 and 4-(o-chlorophenyl), along with a hydroxymethyl group at position 2. This compound is synthesized as a degradation product during Lorazepam manufacturing and storage, necessitating rigorous analytical validation for regulatory compliance .
Properties
IUPAC Name |
[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-5-6-13-11(7-9)15(19-14(8-20)18-13)10-3-1-2-4-12(10)17/h1-7,20H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMILITBFQKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773871-49-1 | |
| Record name | 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773871491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorazepam Related Compound E | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EG947OE7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No. 773871-49-1) is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C15H10Cl2N2O
- Molecular Weight : 305.16 g/mol
- IUPAC Name : [6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]methanol
- Chemical Structure : Chemical Structure
Biological Activity Overview
Quinazoline derivatives, including this compound, have been studied for various biological activities such as:
- Anticancer Activity : Quinazoline derivatives are known for their potential as anticancer agents. They often act by inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : These compounds have shown activity against various bacterial strains and fungi.
- Antiviral Effects : Some studies suggest that quinazoline derivatives may inhibit viral replication.
The mechanism of action for this compound involves the inhibition of key enzymes and pathways in target cells. For instance:
- Inhibition of Kinases : This compound may inhibit tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and division.
- Disruption of Cell Wall Synthesis : Similar to other quinazoline derivatives, it may interfere with bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
A study evaluated the effects of various quinazoline derivatives on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against several types of cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8.5 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 10.1 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated potent activity against Staphylococcus aureus, a common pathogen responsible for skin infections.
Antiviral Activity
In vitro studies have indicated that this compound may inhibit the replication of certain viruses. For example, it showed promising results against the influenza virus with an EC50 value of approximately 20 µM.
Case Studies
- Study on Anticancer Properties : A recent publication detailed the synthesis and evaluation of several quinazoline derivatives, including this compound, highlighting its effectiveness in inhibiting tumor growth in xenograft models.
- Antimicrobial Efficacy Study : Another study focused on the compound's ability to combat multidrug-resistant bacteria, demonstrating its potential as a lead candidate for developing new antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis of Key Differences
Functional Group Impact on Reactivity and Solubility
- Methanol vs.
- Aldehyde vs. Methanol: The carboxaldehyde derivative (302.15 g/mol) is more reactive due to the aldehyde group, making it prone to oxidation, whereas the methanol derivative is more stable under standard storage conditions .
- Quinazolinone (Lactam): The ketone group in the quinazolinone derivative (291.13 g/mol) introduces hydrogen-bonding capacity, affecting crystallization behavior and chromatographic retention times .
Pharmacological and Analytical Relevance
- Degradation Pathways: The methanol and carboxaldehyde derivatives are primary degradation products of Lorazepam, necessitating HPLC or LC-MS for quantification . In contrast, the quinazolinone is associated with oxidative degradation .
- Synthetic Utility : The 2-methyl and 2-fluorophenyl analogs (e.g., 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) are intermediates in synthesizing bioactive molecules, leveraging their electron-withdrawing substituents for cross-coupling reactions .
Stability and Analytical Challenges
- Methanol Derivative: Stable at room temperature but requires protection from light; characterized via NMR (¹H/¹³C), mass spectrometry, and HPLC .
- Carboxylic Acid Derivative : Prone to decarboxylation under acidic conditions; analyzed using ion-pair chromatography .
Preparation Methods
Reaction Conditions and Optimization
The initial step involves chloroacetylation of 2-amino-5-chloro-o-chlorophenylbenzophenone, a modified starting material introducing the o-chlorophenyl group. Adapting the method from U.S. Patent 3,932,325:
This step produces 2-chloroacetamido-5-chloro-o-chlorophenylbenzophenone, confirmed by melting point (119–120°C) and elemental analysis.
Iminochloride Formation and Cyclization
Iminochloride Synthesis
The chloroacetamido intermediate undergoes iminochloride formation using thionyl chloride (SOCl₂) and pyridine:
| Condition | Specification |
|---|---|
| Solvent | Methylene chloride, chloroform, or benzene |
| Reagents | SOCl₂ (1.5–2 eq), pyridine (3 eq) |
| Temperature | 40–42°C (reflux) |
| Duration | 18–20 hours |
This generates 2-(1'-chloroimino-2'-chloromethyl)-5-chloro-o-chlorophenylbenzophenone, characterized by NMR shifts (CH₂Cl: δ 5.17 ppm; NH disappearance).
Cyclization to Quinazoline Oxide
Cyclization with hydroxylamine hydrochloride and pyridine yields 6-chloro-2-chloromethyl-4-(o-chlorophenyl)quinazoline-3-oxide:
| Parameter | Details |
|---|---|
| Solvent | Methylene chloride |
| Reagents | Hydroxylamine HCl (1.1 eq), pyridine (2.2 eq) |
| Temperature | 25–40°C |
| Time | 20–48 hours |
| Yield | 60.6% (isolated as hydrochloride) |
Hydrolysis to 2-Quinazoline Methanol
Chloromethyl to Methanol Conversion
The critical final step involves nucleophilic substitution of the chloromethyl group (-CH₂Cl) with hydroxide:
| Condition | Specification |
|---|---|
| Reagent | Aqueous NaOH or KOH |
| Solvent | Ethanol/water mixture |
| Temperature | 60–80°C |
| Duration | 4–6 hours |
Analytical Characterization
Spectroscopic and Elemental Analysis
Key data for intermediates and target compound:
| Compound | Melting Point | Elemental Analysis (C/H/N/Cl %) |
|---|---|---|
| 2-Chloroacetamido-5-chloro-o-chlorophenylbenzophenone | 119–120°C | Calc: C 58.46, H 3.60, N 4.54, Cl 23.01 |
| Found: C 58.62, H 3.59, N 4.45, Cl 23.80 | ||
| 6-Chloro-2-chloromethyl-4-(o-chlorophenyl)quinazoline-3-oxide | 132–134°C | Calc: C 59.03, H 3.30, N 9.18, Cl 23.24 |
| Found: C 59.23, H 3.64, N 9.37, Cl 23.26 |
¹H NMR of the iminochloride intermediate confirms structural integrity through characteristic CH₂Cl and aromatic proton shifts.
Discussion of Synthetic Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
